N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C16H16N2O2S2 and its molecular weight is 332.44. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Agents
Research on novel pyridine, thiophene, and benzothiazole derivatives bearing a sulfonamide moiety has shown significant potential in antiproliferative activity against human breast cancer cell lines. Compounds synthesized through heterocyclization reactions exhibited higher antiproliferative activity compared to known drugs like doxorubicin, indicating their potential as cancer therapeutic agents (Bashandy et al., 2014).
Fluorescent Probes for Thiophenols
The development of reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols has significant implications in chemical, biological, and environmental sciences. Such probes can selectively detect toxic benzenethiols and biologically active aliphatic thiols with high sensitivity and specificity, demonstrating their utility in environmental monitoring and biological research (Wang et al., 2012).
Metal Complexes with Sulfonamides
The interaction of sulfonamide compounds with metals to form complexes has been explored for potential applications in materials science and catalysis. Structural characterization of metal complexes containing sulfonamides offers insights into their potential utility in designing new materials with specific optical, electronic, or catalytic properties (Sousa et al., 2001).
Dual Inhibitors for PI3K/mTOR
Benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have shown promise in the treatment of various cancers. Extensive structure-activity relationship studies have led to the discovery of compounds with potent dual inhibition of PI3K and mTOR, exhibiting significant tumor growth inhibition in preclinical models. This research area highlights the therapeutic potential of sulfonamide derivatives in cancer treatment (D'angelo et al., 2011).
Antimicrobial Agents
Sulfonamide derivatives have also been explored for their antimicrobial activity. Synthesis of novel thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents demonstrates the broad spectrum of activity of sulfonamide compounds against various bacterial strains, offering a potential pathway for the development of new antibiotics (Hafez et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its targets, the 5-HT1A serotonin receptors, through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The compound displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
The compound’s interaction with the 5-HT1A serotonin receptors affects the serotoninergic pathways . These pathways are implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its binding affinity to the 5-ht1a serotonin receptors .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the 5-HT1A serotonin receptors . By binding to these receptors, the compound can potentially influence a variety of physiological functions and potentially alleviate symptoms of certain psychiatric disorders .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-12(18-22(19,20)14-5-4-8-17-10-14)9-13-11-21-16-7-3-2-6-15(13)16/h2-8,10-12,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJYSFWLNFKQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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